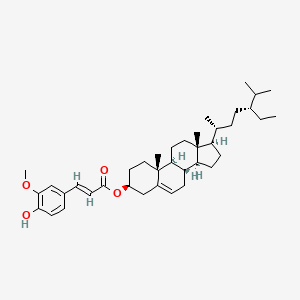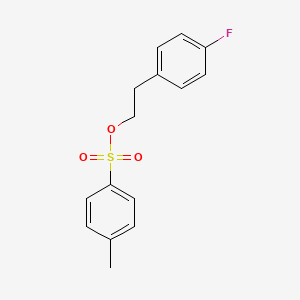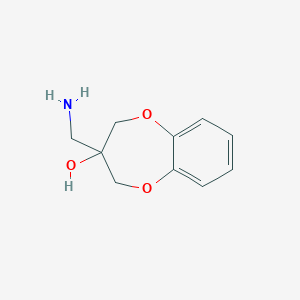
Bismuth trioleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth trioleate: is an organometallic compound consisting of bismuth and oleic acid. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is often used as a precursor in the synthesis of bismuth-based nanoparticles and other bismuth-containing compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bismuth trioleate can be synthesized through the reaction of bismuth nitrate with oleic acid. The reaction typically involves dissolving bismuth nitrate in a suitable solvent, such as ethanol, and then adding oleic acid to the solution. The mixture is heated under reflux conditions to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve larger-scale reactions using similar principles. The process may include additional purification steps, such as filtration and recrystallization, to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Bismuth trioleate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form bismuth oxide and other oxidation products.
Reduction: Reduction reactions can convert this compound to metallic bismuth or other reduced bismuth species.
Substitution: this compound can participate in substitution reactions where the oleate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange reactions can be facilitated by using various organic ligands and appropriate solvents.
Major Products Formed:
Oxidation: Bismuth oxide and other bismuth-containing oxides.
Reduction: Metallic bismuth and reduced bismuth compounds.
Substitution: Bismuth complexes with different organic ligands.
Applications De Recherche Scientifique
Chemistry: Bismuth trioleate is used as a precursor in the synthesis of bismuth-based nanoparticles, which have applications in catalysis, materials science, and environmental remediation.
Biology: In biological research, this compound is explored for its potential antimicrobial properties and its role in drug delivery systems.
Medicine: Bismuth-based compounds, including this compound, are investigated for their therapeutic potential in treating gastrointestinal disorders and as components in radiopharmaceuticals.
Industry: this compound is used in the production of bismuth-containing materials, such as coatings and pigments, due to its stability and unique properties.
Mécanisme D'action
The mechanism of action of bismuth trioleate involves its interaction with biological molecules and cellular structures. Bismuth ions can bind to proteins and enzymes, disrupting their function and leading to antimicrobial effects. In drug delivery systems, this compound can facilitate the transport of therapeutic agents to target sites, enhancing their efficacy.
Comparaison Avec Des Composés Similaires
Bismuth subsalicylate: Used in medicine for gastrointestinal disorders.
Bismuth nitrate: A precursor in the synthesis of various bismuth compounds.
Bismuth oxide: Used in materials science and catalysis.
Uniqueness: Bismuth trioleate is unique due to its combination of bismuth and oleic acid, which imparts specific properties such as solubility in organic solvents and the ability to form stable complexes. This makes it particularly useful in the synthesis of bismuth-based nanoparticles and other advanced materials.
Propriétés
Numéro CAS |
52951-38-9 |
|---|---|
Formule moléculaire |
C18H34BiO2 |
Poids moléculaire |
491.4 g/mol |
Nom IUPAC |
bismuth;(Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Bi/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |
Clé InChI |
MKDXWSPEANCYFR-KVVVOXFISA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Bi+3] |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O.[Bi] |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O.[Bi] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















